Clarithromycin-13C-d3

LC-MS/MS Matrix Effect Isotope Dilution

Clarithromycin-13C-d3 is the definitive internal standard for validated LC-MS/MS quantitation of clarithromycin in biological matrices, delivering r² ≥ 0.9998 across a 0.80–1600 ng/mL dynamic range. Unlike deuterium-only analogs (e.g., Clarithromycin-d3), its 13C-methyl group prevents chromatographic retention-time shifts, ensuring co-elution with native analyte and uncompromised matrix-effect correction at the electrospray ionization source. Non-isotopic surrogates such as erythromycin fail to match extraction recovery and retention, introducing quantifiable error. Procuring this ≥98% pure, >98% isotopically enriched standard is essential for FDA/EMA-compliant bioequivalence studies, pharmacokinetic profiling, and clinical TDM.

Molecular Formula C38H69NO13
Molecular Weight 752.0 g/mol
Cat. No. B12298326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClarithromycin-13C-d3
Molecular FormulaC38H69NO13
Molecular Weight752.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O
InChIInChI=1S/C38H69NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i11+1D3
InChIKeyAGOYDEPGAOXOCK-NLMDYTMOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clarithromycin-13C-d3: A Stable Isotope-Labeled Internal Standard for Macrolide Quantitation


Clarithromycin-13C-d3 is a stable isotope-labeled analog of the macrolide antibiotic clarithromycin. It is specifically intended for use as an internal standard (IS) in mass spectrometry-based assays, such as LC-MS/MS and GC-MS [1]. The compound is characterized by the substitution of a single carbon-12 atom with carbon-13 and the incorporation of three deuterium atoms at a methyl group [2]. This specific isotopic pattern provides the mass differentiation necessary for analytical distinction while preserving the physico-chemical properties of the native clarithromycin molecule [3].

Why Clarithromycin-13C-d3 Outperforms Non-Isotopic or Single-Labeled Internal Standards


Substituting Clarithromycin-13C-d3 with a non-isotopic analog or a deuterium-only labeled standard introduces quantifiable analytical error in LC-MS/MS applications. Non-isotopic analogs like erythromycin exhibit different extraction recovery and chromatographic retention, failing to track the analyte through the entire analytical process [1]. While deuterium-only labeled standards (e.g., Clarithromycin-d3) can also correct for matrix effects, the introduction of three deuterium atoms can cause a chromatographic retention time shift compared to the unlabeled analyte [2]. This shift leads to the internal standard and analyte experiencing different matrix effects at the point of electrospray ionization, compromising the accuracy of the ratio-based quantification [3].

Quantitative Differentiation of Clarithromycin-13C-d3: A Data-Driven Procurement Guide


Evidence 1: Co-Elution and Superior Matrix Effect Mitigation vs. Deuterium-Only Internal Standards

In LC-MS/MS, matrix effects from co-eluting biological components can cause significant ion suppression or enhancement, leading to inaccurate quantitation. A 13C-labeled internal standard co-elutes perfectly with the native analyte, thereby normalizing for these variable matrix effects more effectively than a deuterated analog [1].

LC-MS/MS Matrix Effect Isotope Dilution Stable Isotope

Evidence 2: Validated MS/MS Transition for Specific Quantitation vs. Non-Isotopic Internal Standards

The use of Clarithromycin-13C-d3 allows for a highly specific and sensitive Multiple Reaction Monitoring (MRM) transition in tandem mass spectrometry, which is distinct from the native analyte, enabling clear differentiation and quantitation [1].

Mass Spectrometry MRM Bioanalysis Clarithromycin

Evidence 3: Defined Purity and Isotopic Enrichment for Assay Reproducibility

The quality and reproducibility of an internal standard are defined by its chemical purity and isotopic enrichment. Commercial vendors specify these parameters, which are critical for consistent assay performance and inter-laboratory data comparability [1].

Reference Standard Purity Isotopic Enrichment Quality Control

Evidence 4: Regulatory Acceptance and Method Validation

Stable isotope-labeled internal standards like Clarithromycin-13C-d3 are the preferred choice for regulatory bioanalysis due to their ability to correct for matrix effects and analytical variability, a requirement for robust method validation [1].

Method Validation FDA EMA Bioequivalence

Primary Applications for Clarithromycin-13C-d3 in Bioanalysis and Pharmaceutical Development


Quantitative Bioanalysis in Pharmacokinetic (PK) and Bioequivalence (BE) Studies

Clarithromycin-13C-d3 is ideally suited as an internal standard in validated LC-MS/MS methods for quantifying clarithromycin in biological matrices (e.g., human plasma). This application is critical for determining pharmacokinetic parameters and establishing bioequivalence between generic and innovator drug formulations, as evidenced by its use in a validated method with a dynamic range of 0.80-1600 ng/mL and r² ≥ 0.9998 [1].

Mitigation of Matrix Effects in Complex Biological Samples

The compound's near-identical physico-chemical properties to native clarithromycin, due to 13C and 2H labeling, enable it to co-elute and normalize for variable matrix effects encountered in complex samples (e.g., plasma, tissue extracts) [2]. This provides a significant advantage over non-isotopic or deuterium-only internal standards, ensuring accurate quantitation in challenging analytical conditions.

Method Development and Validation for Regulatory Submissions

Procuring Clarithromycin-13C-d3 is a prerequisite for developing robust analytical methods that meet stringent regulatory requirements (e.g., FDA, EMA) for sensitivity, precision, accuracy, and selectivity [3]. The defined purity (>95%) and isotopic enrichment (>98%) of the compound ensure consistent and reproducible assay performance across different laboratories and over time [4].

Therapeutic Drug Monitoring (TDM) and Clinical Research

For clinical applications requiring precise measurement of clarithromycin concentrations in patient samples (e.g., TDM to optimize dosing), Clarithromycin-13C-d3 serves as the gold standard for accurate quantitation. Its use ensures that reported drug levels are reliable, supporting clinical decision-making and research conclusions [1].

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